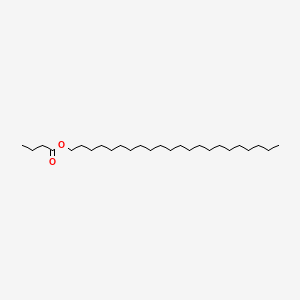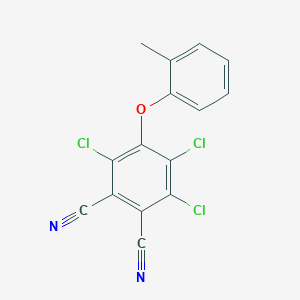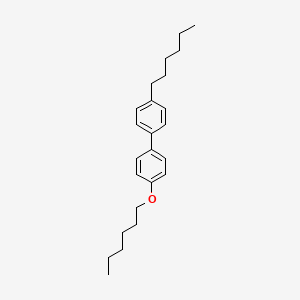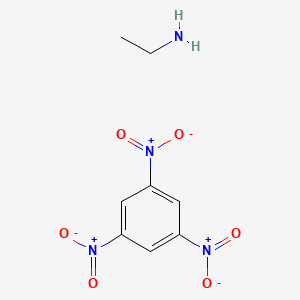
Ethanamine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of 1,3-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method includes the decarboxylation of 2,4,6-trinitrobenzoic acid .
Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene typically involves large-scale nitration processes. The compound is produced by treating benzene or its derivatives with a mixture of concentrated nitric and sulfuric acids under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, which is a precursor to phloroglucinol.
Substitution: The compound can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions:
Reduction Reagents: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution Reagents: Electron-rich aromatic compounds are typically used for forming charge-transfer complexes.
Major Products:
Reduction Products: 1,3,5-Triaminobenzene
Substitution Products: Charge-transfer complexes with electron-rich arenes
Scientific Research Applications
Ethanamine;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds, including explosives and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-energy materials and as a narrow-range pH indicator.
Mechanism of Action
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves several steps:
Bond Cleavage: The initial step involves the cleavage of the carbon-nitro bond and dehydrogenation of the amino group.
Hydrogen Transfer: Hydrogen atoms are transferred to nitro groups, forming nitric oxide and water.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of carbon monoxide and small carbon-nitrogen fragments.
Final Products: The final products of the reaction include nitrogen gas and carbon dioxide.
Comparison with Similar Compounds
Hexanitrobenzene (HNB): Another highly nitrated benzene derivative with six nitro groups.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A compound with three amino and three nitro groups, known for its high stability and low sensitivity.
Uniqueness: Ethanamine;1,3,5-trinitrobenzene is unique due to its combination of an aliphatic amine with a highly nitrated aromatic compound
Properties
CAS No. |
56270-17-8 |
|---|---|
Molecular Formula |
C8H10N4O6 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3/h1-3H;2-3H2,1H3 |
InChI Key |
LBYXABSHKTVTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




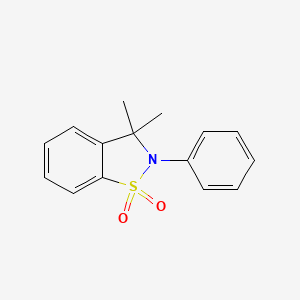
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
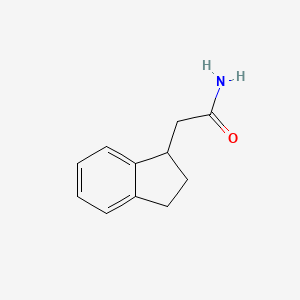

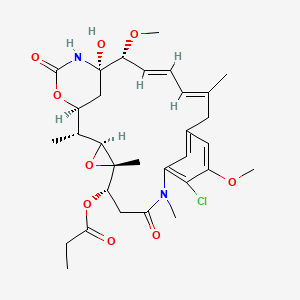
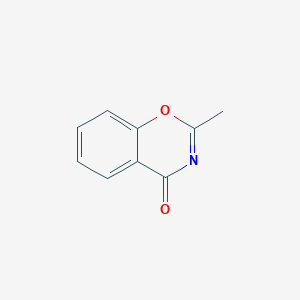
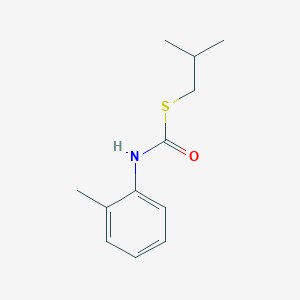
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
